2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a chemical compound with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves the inhibition of heat shock protein 90 (HSP90), a chaperone protein that is important for the stability and function of various proteins involved in cancer cell growth and survival. By inhibiting HSP90, this compound disrupts the function of these proteins and ultimately leads to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response and have been implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide in lab experiments is its specificity for HSP90, which makes it a useful tool for studying the function of this protein in cancer cells. However, one limitation is its potential toxicity, which may limit its use in certain experiments or require careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for research on 2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of this compound. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for maximum efficacy and minimal toxicity. Finally, the potential use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy, should be explored.
Synthesemethoden
The synthesis of 2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves the reaction of 2-chloro-5-(trifluoromethyl)benzoic acid with thionyl chloride to form 2-chloro-5-(trifluoromethyl)benzoyl chloride. This intermediate is then reacted with 3-chloro-4-methoxyaniline and 4-methylbenzenesulfonyl chloride to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Molekularformel |
C23H19Cl2F3N2O4S |
---|---|
Molekulargewicht |
547.4 g/mol |
IUPAC-Name |
2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H19Cl2F3N2O4S/c1-14-3-7-17(8-4-14)35(32,33)30(16-6-10-21(34-2)19(25)12-16)13-22(31)29-20-11-15(23(26,27)28)5-9-18(20)24/h3-12H,13H2,1-2H3,(H,29,31) |
InChI-Schlüssel |
DMWODSUUKVRLJF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC(=C(C=C3)OC)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC(=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.